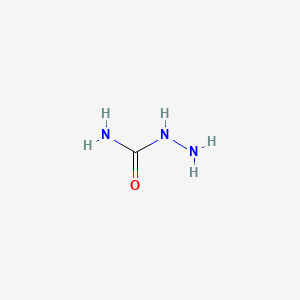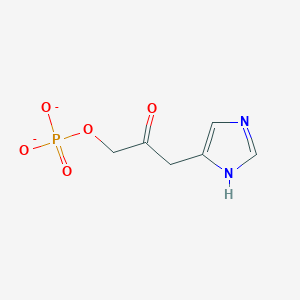
Dihydroxycarbazepine
科学的研究の応用
Neuroscience
Dihydroxycarbazepine has been explored in neuroscience for its potential role in modulating neurotransmitter pathways. It is an active metabolite of the antiepileptic drug oxcarbazepine, and its effects on neuronal excitability and synaptic transmission are of particular interest. Studies have utilized Cbz-diol to understand its impact on ion channels and neurotransmitter receptors, which could lead to new insights into the treatment of neurological disorders such as epilepsy and neuropathic pain .
Pharmacology
In pharmacology, Cbz-diol’s applications extend to its use as a reference standard in the determination of drug concentration in biological samples. Its pharmacokinetic properties are crucial for understanding the metabolism of related drugs like carbamazepine and oxcarbazepine. Research in this area aims to optimize therapeutic dosing and minimize side effects .
Toxicology
Cbz-diol’s relevance in toxicology is linked to its parent compound, carbamazepine, which is a common pharmaceutical contaminant in the environment. Studies have investigated the toxicological impact of Cbz-diol and its by-products, focusing on their persistence and potential effects on human health and ecosystems. This research is vital for developing strategies to mitigate the environmental impact of pharmaceutical waste .
Environmental Science
Environmental scientists study Cbz-diol to understand the fate of pharmaceutical compounds in water bodies. Research has focused on its presence in wastewater and the effectiveness of various treatment processes in removing such contaminants. The goal is to prevent the accumulation of pharmaceuticals in the environment and protect aquatic life .
Biochemistry
In biochemistry, Cbz-diol is used to study the metabolic pathways of drugs. It serves as a model compound for investigating the enzymatic processes involved in drug metabolism and the formation of active metabolites. This research contributes to the development of safer and more effective medications by understanding their metabolic profiles .
Medicinal Chemistry
Medicinal chemistry research on Cbz-diol involves exploring its structure-activity relationships and its potential as a lead compound for drug development. Its interactions with biological targets are studied to design new therapeutic agents with improved efficacy and reduced side effects. The compound’s chemical properties are analyzed to develop novel analogs with specific pharmacological activities .
Safety and Hazards
作用機序
Target of Action
Dihydroxycarbazepine, also known as Cbz-diol, is a metabolite of the antiepileptic drugs carbamazepine and oxcarbazepine . The primary target of Cbz-diol is believed to be the voltage-dependent sodium channels in the brain . These channels play a crucial role in the propagation of action potentials in neurons, which are fundamental to the transmission of signals in the nervous system.
Mode of Action
It is believed to exert its antiepileptic activity by inhibiting the activity of voltage-dependent sodium channels . By blocking these channels, Cbz-diol stabilizes hyperexcited neurons and suppresses the propagation of excitatory impulses . This results in a decrease in the frequency of seizures.
Biochemical Pathways
Cbz-diol is involved in the metabolic pathways of carbamazepine and oxcarbazepine. Carbamazepine is metabolized to Cbz-diol via the formation of carbamazepine-10,11-epoxide, a pharmacologically active compound with anticonvulsant properties . Oxcarbazepine also generates metabolites common to those of carbamazepine, including Cbz-diol .
Pharmacokinetics
The pharmacokinetics of Cbz-diol is closely related to that of its parent drugs, carbamazepine and oxcarbazepine. Oxcarbazepine is rapidly absorbed with a bioavailability of 100% . It undergoes rapid pre-systemic reduction metabolism in the liver to form its active metabolite, 10-hydroxycarbazepine (MHD), which is primarily responsible for the pharmacological effect of the drug . A small proportion of MHD, less than 4% of the parent drug, is oxidized to form Cbz-diol .
Result of Action
The result of Cbz-diol’s action is a reduction in the frequency of seizures in patients with epilepsy. By inhibiting the activity of voltage-dependent sodium channels, it stabilizes hyperexcited neurons and suppresses the propagation of excitatory impulses . This leads to a decrease in neuronal hyperactivity, thereby reducing the occurrence of epileptic seizures.
Action Environment
The action of Cbz-diol can be influenced by various environmental factors. For instance, it has been found in wastewater treatment plants, indicating its persistence in the environment . In a wastewater treatment plant with a 78-day hydraulic retention time, a 73% decrease in carbamazepine concentration was observed . This suggests that the environmental stability and efficacy of Cbz-diol could potentially be influenced by factors such as water treatment processes and environmental persistence.
特性
IUPAC Name |
5,6-dihydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8,13-14,18-19H,(H2,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGQOPPDPVELEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30891504 | |
| Record name | 10,11-Dihydroxycarbamazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35079-97-1 | |
| Record name | 10,11-Dihydroxycarbamazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35079-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamazepine-10,11-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035079971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10,11-Dihydroxycarbamazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















